Defined Role as a Key Intermediate in a Validated Patent Synthesis
Methyl 2-benzylisonicotinate is not merely a theoretical analog; it is a defined intermediate in at least one patent for producing biologically active compounds [1]. Its use in a documented synthetic route provides a verifiable procurement rationale distinct from a generic catalog compound. Its utility is demonstrated through a specific synthesis involving a palladium-catalyzed cross-coupling reaction .
| Evidence Dimension | Synthetic Utility and Prior Art |
|---|---|
| Target Compound Data | Defined as an intermediate in patent US08415378B2 [1]. |
| Comparator Or Baseline | Generic isonicotinates without a benzyl group, which are not mentioned in this specific synthetic context. |
| Quantified Difference | Not a direct quantitative measure, but a binary differentiator: The compound is embedded in patented methodology, whereas simpler analogs are not. |
| Conditions | Patent literature examination [1]. |
Why This Matters
For industrial and medicinal chemists, sourcing a compound with established synthetic precedent in a patent reduces development risk and validates its role in generating patentable or lead compounds.
- [1] Unciti-Broceta, A., Fraser, C., Carragher, N., & Clyde-Watson, Z. (n.d.). COMPOUNDS. Research output: Patent. University of Edinburgh. View Source
